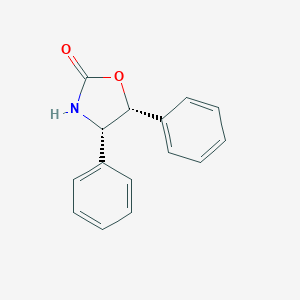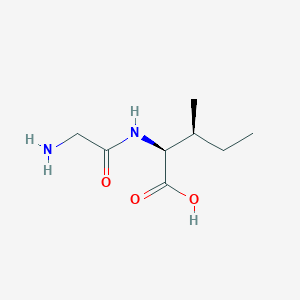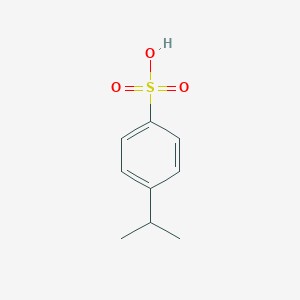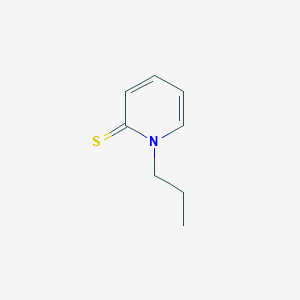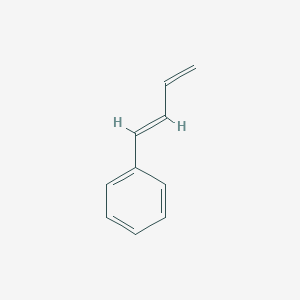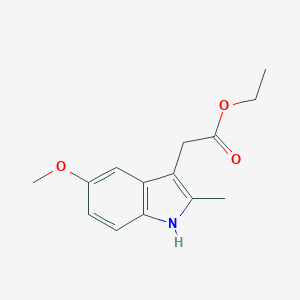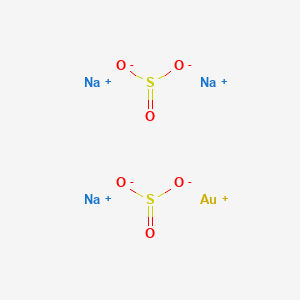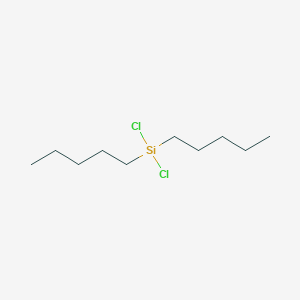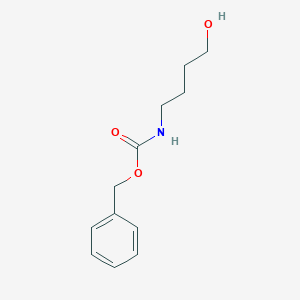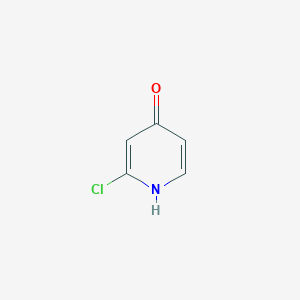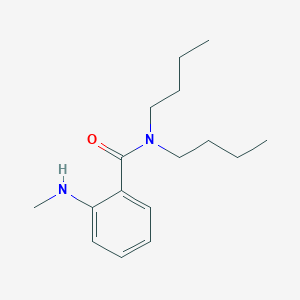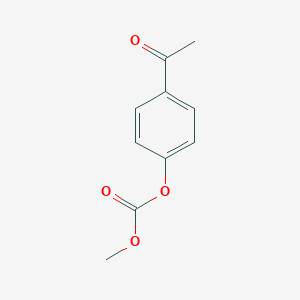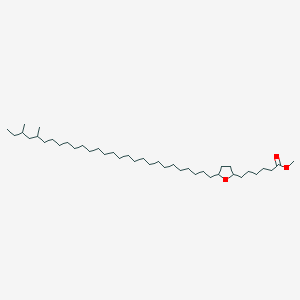
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a derivative of furan fatty acid, which is known for its anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, it may activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester has several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to induce apoptosis in cancer cells and inhibit their growth. Furthermore, it has been suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as neurodegenerative diseases. Furthermore, it may be beneficial to investigate the potential side effects of this compound and its safety profile. Finally, research on the synthesis and optimization of this compound may lead to the development of more effective and efficient drugs.
Synthesemethoden
The synthesis of 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester can be achieved through a multi-step process. First, furan fatty acid is obtained from plant oils such as linseed oil or by chemical synthesis. Then, the furan fatty acid is converted into 2-furanhexanoic acid through esterification with methanol. Finally, 5-(24,26-dimethyloctacosyl)tetrahydro- is added to the 2-furanhexanoic acid to obtain the final product, 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester.
Wissenschaftliche Forschungsanwendungen
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester has been shown to have potential therapeutic applications in various fields of research. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma. Furthermore, it has been suggested that this compound may have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18082-14-9 |
|---|---|
Produktname |
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester |
Molekularformel |
C41H80O3 |
Molekulargewicht |
621.1 g/mol |
IUPAC-Name |
methyl 6-[5-(24,26-dimethyloctacosyl)oxolan-2-yl]hexanoate |
InChI |
InChI=1S/C41H80O3/c1-5-37(2)36-38(3)30-26-23-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-24-27-31-39-34-35-40(44-39)32-28-25-29-33-41(42)43-4/h37-40H,5-36H2,1-4H3 |
InChI-Schlüssel |
VUCKFHUKIHWCCU-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCC(=O)OC |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCC(=O)OC |
Synonyme |
5-(24,26-Dimethyloctacosyl)tetrahydro-2-furanhexanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



